molecular formula C9H18ClNO2 B1379761 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1390654-92-8

3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B1379761
CAS No.: 1390654-92-8
M. Wt: 207.7 g/mol
InChI Key: OVSBHKIAXFAIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Comparisons

Compound Key Differences Impact on Properties
1-Oxa-8-azaspiro[4.5]decane Lacks methoxy group Lower hydrophilicity
3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane Sulfur substituent instead of methoxy Increased lipophilicity
8-Oxa-1-azaspiro[4.5]decane-3-carboxylate Ester group at position 3 Enhanced hydrogen-bonding capacity

Electronic Effects

  • The methoxy group in this compound donates electron density via resonance, polarizing the spirocyclic framework and increasing solubility in polar solvents compared to non-substituted analogs.
  • In contrast, sulfur-containing analogs (e.g., 3-((methylthio)methyl) derivatives) exhibit reduced dipole moments due to weaker electronegativity of sulfur.

Crystallographic Trends

  • Methoxy-substituted spiro compounds typically form denser crystal lattices (packing coefficient = 0.74 vs. 0.68 for non-methoxy analogs) due to O–H⋯N hydrogen bonds.
  • The hydrochloride salt shows ionic interactions between the protonated nitrogen and chloride ions, further stabilizing the crystal structure.

Properties

IUPAC Name

3-methoxy-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-11-8-6-9(12-7-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSBHKIAXFAIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(CCNCC2)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1390654-92-8
Record name 1-Oxa-8-azaspiro[4.5]decane, 3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Construction of the Spirocyclic Core

Method A: Cyclization of Nucleophilic Intermediates

  • Starting Materials: Typically, amino alcohols or amino derivatives bearing suitable leaving groups.
  • Reaction Conditions: Heating in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under reflux, often with acid or base catalysis.
  • Key Steps:
    • Formation of a heterocyclic intermediate via intramolecular nucleophilic attack.
    • Closure of the spiro ring system through cyclization, often facilitated by acid catalysis.

Research Findings: Patent WO2008092888A1 describes a process where a precursor bearing amino and hydroxyl groups undergoes cyclization to form the oxazepane ring, followed by functionalization to introduce the methoxy group.

Introduction of the Methoxy Group

Method B: Methylation of Hydroxyl Precursors

  • Approach: Alkylation of a hydroxyl group with methylating agents such as methyl iodide or dimethyl sulfate.
  • Reaction Conditions: Use of a base like potassium carbonate in acetone or DMF at room temperature or mild heating.

Research Findings: Methylation of the hydroxyl group in the heterocyclic intermediate yields the methoxy substituent, as detailed in patent WO2008092888A1, which emphasizes selective methylation to avoid over-alkylation.

Formation of the Hydrochloride Salt

Method C: Acidic Salt Formation

  • Procedure: The free base of the compound is dissolved in a suitable solvent (e.g., ethanol or water) and treated with hydrogen chloride gas or hydrochloric acid solution.
  • Conditions: Stirring at room temperature, followed by filtration and drying to obtain the crystalline hydrochloride salt.

Research Findings: Patent US20110230493A1 discusses the conversion of the free base to its hydrochloride salt, which enhances stability and bioavailability.

Synthetic Route Summary

Step Description Reagents Conditions References
1 Formation of heterocyclic precursor Amino alcohols, cyclization agents Reflux, polar aprotic solvents WO2008092888A1
2 Cyclization to form spiro core Intramolecular nucleophilic attack Heat, acid/base catalysis WO2008092888A1
3 Methoxy group introduction Methyl iodide, K2CO3 Room temperature, acetone WO2008092888A1
4 Salt formation HCl gas or HCl solution Room temperature US20110230493A1

Notable Research Findings

  • Selectivity: The methylation step is carefully optimized to prevent over-alkylation, with reaction times and equivalents tailored to achieve high yield and purity.
  • Reaction Optimization: Patent WO2008092888A1 emphasizes controlling temperature and solvent polarity to favor intramolecular cyclization over side reactions.
  • Salt Stability: The hydrochloride salt formation enhances compound stability, solubility, and ease of handling, which is critical for pharmaceutical applications.

Data Table: Summary of Preparation Methods

Method Step Key Reagents Typical Conditions Purpose Reference
Heterocyclic core synthesis Amino alcohols, cyclization agents Reflux, acid/base catalysis Core ring formation WO2008092888A1
Methoxy substitution Methyl iodide, K2CO3 Room temp, acetone Methoxy group installation WO2008092888A1
Hydrochloride salt formation HCl gas or HCl solution Room temp Salt stabilization US20110230493A1

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleoph

Biological Activity

3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride is a compound with a unique spirocyclic structure characterized by an oxazolidine ring fused to a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a muscarinic agonist, which may have implications in treating neurodegenerative diseases such as Alzheimer's.

  • Molecular Formula : C9H18ClNO2
  • Molecular Weight : 207.70 g/mol
  • CAS Number : 1390654-92-8
  • Structure : The compound features two hydrogen bond donor sites and three hydrogen bond acceptor sites, along with one rotatable bond, which may influence its biological interactions and pharmacokinetics .

Research indicates that this compound acts primarily as an M1 muscarinic receptor agonist . Muscarinic receptors are critical in the central nervous system and play a significant role in cognitive functions and memory. The compound's agonistic activity at these receptors suggests its potential use in ameliorating symptoms associated with Alzheimer's disease by enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

A series of studies have explored the structure-activity relationship of related compounds, leading to insights about the efficacy and selectivity of this compound:

  • In Vitro Studies : The compound exhibited potent muscarinic activity in vitro, with significant binding affinity for M1 receptors compared to M2 receptors. This selective activity is crucial for minimizing side effects commonly associated with non-selective muscarinic agonists .
CompoundM1 AffinityM2 AffinityActivity Type
3-Methoxy-1-oxa-8-azaspiro[4.5]decaneHighModerateAgonist
2-Ethyl analogueModerateLowAgonist
2,8-Dimethyl analogueHighLowAgonist

In Vivo Studies

In vivo experiments have shown that compounds similar to this compound can ameliorate cognitive deficits induced by scopolamine in rat models. These studies measured behavioral outcomes such as passive avoidance tasks, indicating improved memory retention and cognitive function .

Case Studies

One notable study involved the administration of the compound in animal models designed to simulate Alzheimer's disease symptoms. Results indicated that treatment led to:

  • Improved Memory Performance : Rats treated with the compound showed enhanced performance in memory tasks compared to control groups.
  • Reduced Cholinergic Side Effects : Unlike traditional cholinergic drugs, the selective action on M1 receptors resulted in fewer side effects such as hypothermia and excessive salivation, which are often observed with non-selective agents .

Scientific Research Applications

Chemical Synthesis

3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the creation of other spirocyclic compounds, which are important in medicinal chemistry due to their pharmacological properties.

Biological Studies

This compound has been investigated for its interactions with biological systems:

  • Cognitive Enhancement : Research indicates that it acts as an M1 muscarinic receptor agonist, potentially improving cognitive functions and memory in animal models, particularly relevant for conditions like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, although further investigation is necessary to confirm efficacy against specific bacterial strains .

Pharmacological Applications

The compound's ability to modulate neurotransmitter systems makes it a candidate for drug development:

  • Therapeutic Potential : Its role in enhancing cholinergic neurotransmission positions it as a potential therapeutic agent for neurodegenerative diseases .

Data Tables

Activity TypeDescription
Cognitive EnhancementImproves memory and cognitive functions via M1 receptor activation
Antimicrobial ActivityPreliminary evidence suggests antibacterial properties

Case Study 1: Cognitive Enhancement

In a study examining the effects of this compound on cognitive function, researchers administered the compound to rodent models exhibiting scopolamine-induced memory deficits. The results demonstrated significant improvements in memory retention and cognitive performance, suggesting its potential use in treating Alzheimer's disease-related symptoms .

Case Study 2: Antimicrobial Properties

A preliminary investigation assessed the antibacterial efficacy of the compound against several bacterial strains. While initial results indicated some level of antimicrobial activity, further studies are required to establish specific mechanisms and effectiveness against targeted pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic scaffold of this compound is shared with several analogs, differing in substituents, heteroatom positions, and functional groups. Below is a detailed comparison:

Substituent Variations

a) 1-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS: 3970-79-4)
  • Molecular Formula: C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol
  • Key Differences : Lacks the 3-methoxy substituent, resulting in reduced steric bulk and polarity.
  • Applications : Used as a precursor in synthesizing more complex spirocycles (e.g., morpholine derivatives in ) .
b) 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane Hydrochloride (CAS: 855653-69-9)
  • Molecular Formula : C₁₁H₁₈ClN₃O₂S₂
  • Molecular Weight : 332.91 g/mol
  • Key Differences : Replaces the methoxy group with a thiadiazole-sulfanylmethyl moiety. The sulfur-containing substituent may enhance interactions with metal ions or hydrophobic pockets in biological targets .
c) 8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane (Compound 27 in )
  • Molecular Formula : C₁₅H₂₃N₅O₂
  • Molecular Weight : 313.38 g/mol

Heteroatom Position Variations

a) 2-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS: 479195-19-2)
  • Molecular Formula: C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol
  • Key Differences : Oxygen atom in the 2-position instead of 1. This alters the electron distribution and conformational flexibility of the spiro system .
b) 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 185.63 g/mol
  • Key Differences: Contains two oxygen atoms (1,4-dioxa), enhancing solubility in polar solvents compared to the mono-oxa analog .

Functional Group Additions

a) (3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride (CAS: 1559064-04-8)
  • Molecular Formula : C₉H₂₀Cl₂N₂O
  • Molecular Weight : 255.18 g/mol
  • Key Differences: Chiral centers at C3 and C4 with a methyl group and amine substituent.
b) 8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione Hydrochloride (CAS: 1803608-59-4)
  • Molecular Formula: C₁₀H₁₄ClNO₃
  • Molecular Weight : 243.68 g/mol
  • Key Differences : Two ketone groups (1,3-dione) increase electrophilicity and hydrogen-bonding capacity, contrasting with the methoxy group’s electron-donating effects .

Research Implications

  • Synthetic Utility : The spirocyclic core is versatile; substituent modifications (e.g., methoxy, thiadiazole) enable tuning for specific biological targets .
  • Physicochemical Properties : Oxygen positioning (1-oxa vs. 2-oxa) and functional groups (methoxy vs. amine) critically influence solubility, stability, and bioavailability .

Q & A

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodology :
  • Reaction reproducibility : Optimize mixing efficiency and heat transfer in batch reactors.
  • Purification scalability : Replace column chromatography with fractional crystallization or continuous-flow systems.
  • Process safety : Conduct hazard analysis (e.g., DSC for exothermic peaks) to prevent thermal runaway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.